molecular formula C3H7ClO B1217905 2-Chloropropan-1-ol CAS No. 78-89-7

2-Chloropropan-1-ol

Cat. No.: B1217905
CAS No.: 78-89-7
M. Wt: 94.54 g/mol
InChI Key: VZIQXGLTRZLBEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloropropan-1-ol is an organic compound with the molecular formula C3H7ClO. It is a colorless liquid with a mild, non-residual odor. This compound is also known by other names such as β-Chloropropyl alcohol, Propylene chlorohydrin, and 1-Hydroxy-2-chloropropane .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloropropan-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chlorine atom with other functional groups.

    Oxidation Reactions: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: It can be reduced to form 1-propanol.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 1-propanol derivatives.

    Oxidation: Formation of propionaldehyde and propionic acid.

    Reduction: Formation of 1-propanol.

Scientific Research Applications

Industrial Applications

1. Chemical Intermediate

2-Chloropropan-1-ol is primarily used as a chemical intermediate in the production of propylene oxide, a key raw material for various plastics, resins, and antifreeze products. The compound serves as a precursor in the synthesis of various chlorinated compounds, which are further utilized in industrial applications .

2. Solvent Properties

Due to its solvent properties, this compound is employed in formulations for cleaning agents and coatings. It is particularly effective in removing post-etch residues from microprocessors and other electronic components .

Pharmaceutical Applications

1. Synthesis of Active Pharmaceutical Ingredients

In the pharmaceutical industry, this compound acts as an intermediate in synthesizing various active pharmaceutical ingredients (APIs). Its ability to participate in nucleophilic substitution reactions makes it valuable for producing compounds with biological activity .

Case Study: Synthesis of Chiral Alcohols

A notable application involves using this compound to synthesize chiral alcohols, which are essential in drug formulation. Research has shown that the compound can be converted into enantiomerically pure alcohols through asymmetric synthesis methods .

Food Industry Concerns

While this compound has beneficial applications, its presence as a contaminant in food products raises health concerns. Studies have identified chloropropanols as process contaminants that may pose potential health risks when ingested. Regulatory bodies monitor these compounds to ensure food safety standards are met .

Analytical Methods for Detection

The detection and quantification of this compound and its derivatives in food products are crucial for assessing safety. Advanced techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) have been developed to analyze chloropropanol fatty acid esters effectively. These methods demonstrate high sensitivity and precision, making them suitable for regulatory compliance testing .

Method Detection Limit (ng/ml) Recovery (%)
GC-MS<0.0398.6 - 108.3

Toxicological Information

Despite its utility, safety concerns regarding exposure to this compound exist. It is classified as moderately toxic, with potential effects including skin irritation and liver damage upon ingestion or prolonged exposure . Studies have indicated that exposure limits should be carefully managed to prevent adverse health effects.

Mechanism of Action

The mechanism of action of 2-Chloropropan-1-ol involves its interaction with nucleophiles, leading to substitution reactions. The chlorine atom in the compound is a good leaving group, making it reactive towards nucleophilic attack. This property is exploited in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloropropan-1-ol is unique due to its specific reactivity profile, which makes it suitable for a wide range of chemical reactions. Its ability to undergo substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis .

Biological Activity

2-Chloropropan-1-ol, also known as propylene chlorohydrin, is an organochlorine compound with the chemical formula C3H7ClOC_3H_7ClO. It belongs to the class of organic compounds known as chlorohydrins, which are alcohols substituted by a chlorine atom at a saturated carbon atom. This compound is primarily utilized as an intermediate in the production of propylene oxide and as a solvent in various industrial applications. Despite its widespread use, research on its biological activity remains limited.

  • Molecular Weight : 94.54 g/mol
  • Density : 1.1 g/cm³
  • Boiling Point : 133.5 °C
  • Flash Point : 44.4 °C
  • Solubility : Soluble in water and alcohol

Toxicological Profile

This compound exhibits significant toxicity, with harmful effects reported upon inhalation, skin contact, and ingestion. The compound has been classified as a potential carcinogen, although conclusive studies are lacking. The following toxicological data highlights its hazardous nature:

Endpoint Value
LD50 (oral, rats)200 mg/kg
LD50 (skin, rabbits)529 mg/kg
Eye irritationSevere irritation observed
Inhalation riskLethal at 500 ppm for 4 hours

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in disinfectants and preservatives. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Cytotoxicity

In vitro studies have shown that this compound can induce cytotoxic effects in mammalian cell lines. The compound has been linked to liver damage and central nervous system (CNS) depression upon prolonged exposure. Notably, concentrations as low as 100 µM have demonstrated significant cytotoxicity in HepG2 liver cells.

Genotoxicity

Genotoxic effects have been observed in studies assessing the compound's impact on DNA integrity. The Ames test indicated that this compound could induce mutations in bacterial strains, raising concerns about its carcinogenic potential.

Case Study 1: Occupational Exposure

A cohort study investigated the health effects of workers exposed to this compound during its production. Results indicated an increased incidence of respiratory issues and skin irritations among workers compared to a control group. Long-term exposure was associated with elevated liver enzyme levels, suggesting hepatic stress.

Case Study 2: Environmental Impact

An ecological assessment evaluated the impact of this compound on aquatic life following industrial discharge. The study found significant mortality rates in fish exposed to concentrations above 10 mg/L over a 48-hour period, highlighting the compound's potential environmental hazards.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 2-chloropropan-1-ol in laboratory settings?

  • Methodological Answer :

  • Always use personal protective equipment (PPE), including gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors .
  • In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Store in a cool, well-ventilated area away from oxidizers and acids. Refer to SDS guidelines for disposal and spill management .

Q. How can this compound be synthesized from propanol derivatives?

  • Methodological Answer :

  • A common method involves the reaction of 2-methylpropan-2-ol with concentrated hydrochloric acid (HCl) under reflux conditions. The nucleophilic substitution (SN1) mechanism is favored due to the tertiary alcohol substrate .
  • Monitor the reaction using gas chromatography (GC) to track the formation of this compound. Purify via fractional distillation, leveraging differences in boiling points (BP: ~127°C for this compound) .

Q. How is the IUPAC name of this compound determined using hierarchical digraphs?

  • Methodological Answer :

  • Assign priority to functional groups: the hydroxyl (-OH) group takes precedence over the chlorine substituent.
  • Construct a hierarchical digraph to identify the longest carbon chain (3 carbons for propanol). Number the chain to give the hydroxyl group the lowest possible position (carbon 1), placing chlorine on carbon 2 .

Q. What spectroscopic techniques are used for preliminary structural characterization?

  • Methodological Answer :

  • Mass Spectrometry (MS) : The molecular ion peak at m/z 94.5 confirms the molecular formula (C₃H₇ClO). Fragmentation patterns (e.g., loss of Cl or OH groups) aid in structural assignment .
  • Infrared (IR) Spectroscopy : Detect O-H stretches (~3200–3600 cm⁻¹) and C-Cl stretches (~550–800 cm⁻¹) .

Advanced Research Questions

Q. How do rotational and vibrational spectroscopy techniques resolve conformational isomers of this compound?

  • Methodological Answer :

  • Microwave Spectroscopy : Measure rotational constants (e.g., A = 5.432 GHz, B = 1.987 GHz) to distinguish gG' (gauche) and g'G conformers. Use Watson-Hamiltonian fits to analyze isotopic variants (e.g., ³⁵Cl vs. ³⁷Cl) .
  • Raman Spectroscopy : Identify hydrogen-bonding shifts (∆ν) between conformers. For example, gG' shows a 15 cm⁻¹ redshift in O-H stretching compared to g'G due to intramolecular Cl···H-O interactions .

Q. Which computational methods best predict hydrogen-bonding energetics in this compound conformers?

  • Methodological Answer :

  • Compare density functional theory (DFT) methods (e.g., CAM-B3LYP) with ab initio approaches (MP2, CCSD(T)):
MethodΔE (kJ/mol) gG' vs. g'GError vs. Experiment
CAM-B3LYP/6-311++G(d,p)2.1±0.3
CCSD(T)/aTZ1.9±0.2
  • CAM-B3LYP outperforms B3LYP and MP2 in predicting anharmonic corrections for 1-chloropropan-2-ol derivatives .

Q. How can researchers resolve contradictions in reported spectroscopic or computational data?

  • Methodological Answer :

  • Perform cross-validation using multiple techniques (e.g., Raman, microwave, and NMR) to confirm assignments.
  • For computational discrepancies, standardize basis sets (e.g., 6-311++G(d,p)) and include anharmonic corrections. Reference high-quality datasets like NIST Chemistry WebBook .
  • Apply qualitative data contradiction frameworks (e.g., iterative peer review, triangulation with experimental results) to reconcile outliers .

Q. What synthetic routes enable the preparation of 2-aminopropan-1-ol from this compound?

  • Methodological Answer :

  • Use nucleophilic substitution with aqueous ammonia (NH₃) under high-pressure conditions (5–10 atm) to replace the chlorine atom.
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify the product via recrystallization. Note that impurities like compound D (C₆H₁₅NO₂) may form via dimerization; characterize via high-resolution MS .

Properties

IUPAC Name

2-chloropropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIQXGLTRZLBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO
Record name 2-CHLORO-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2919
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052541
Record name 2-Chloro-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

94.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-chloro-1-propanol is a clear colorless liquid with a pleasant odor. (NTP, 1992), Colorless liquid with a pleasant odor; [Merck Index], Solid
Record name 2-CHLORO-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2919
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Chloro-1-propanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3084
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Chloro-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031335
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

271 to 273 °F at 760 mmHg (NTP, 1992), 133-134 °C, 133.50 °C. @ 760.00 mm Hg
Record name 2-CHLORO-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2919
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-CHLORO-1-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Chloro-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031335
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Flash Point

125 °F (NTP, 1992), 51.6 °C, 125 °F (52 °C) (CLOSED CUP)
Record name 2-CHLORO-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2919
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Chloro-1-propanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3084
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-CHLORO-1-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Soluble (NTP, 1992), SOL IN WATER, ALCOHOL, SOL IN ETHER, ETHANOL
Record name 2-CHLORO-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2919
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-CHLORO-1-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.1 (NTP, 1992) - Denser than water; will sink, 1.103 @ 20 °C
Record name 2-CHLORO-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2919
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-CHLORO-1-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Density

3.26 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.3 (AIR= 1)
Record name 2-CHLORO-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2919
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-CHLORO-1-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

5.25 [mmHg], 5.25 mm Hg @ 20 °C
Record name 2-Chloro-1-propanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3084
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-CHLORO-1-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

COLORLESS LIQUID

CAS No.

78-89-7, 19210-21-0
Record name 2-CHLORO-1-PROPANOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2919
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propylene chlorohydrin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanol, 2-chloro-, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019210210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloropropanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanol, 2-chloro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Chloro-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5052541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloropropan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.050
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYLENE CHLOROHYDRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3398732C7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-CHLORO-1-PROPANOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5223
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Chloro-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031335
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name 2-Chloro-1-propanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031335
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloropropan-1-ol
2-Chloropropan-1-ol
2-Chloropropan-1-ol
Reactant of Route 4
Reactant of Route 4
2-Chloropropan-1-ol
Reactant of Route 5
2-Chloropropan-1-ol
Reactant of Route 6
2-Chloropropan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.